molecular formula C15H23N3O B8111452 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Cat. No.: B8111452
M. Wt: 261.36 g/mol
InChI Key: XAXWWRMEWBVMPM-UHFFFAOYSA-N
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Description

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring with a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with spirocyclic intermediates in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines. Substitution reactions can result in various functionalized pyridine derivatives .

Scientific Research Applications

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-5-16-6-2-14(1)11-18-9-10-19-13-15(12-18)3-7-17-8-4-15/h1-2,5-6,17H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWWRMEWBVMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCOC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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